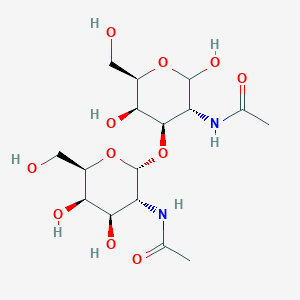
(GalNAc)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylgalactosamine (GalNAc) is an amino sugar derivative of galactose. It is commonly used as a targeting ligand in investigational antisense oligonucleotides and small interfering RNA (siRNA) therapies targeted to the liver. This compound binds to the asialoglycoprotein receptors on hepatocytes, facilitating the delivery of therapeutic agents to the liver .
Preparation Methods
The synthesis of N-Acetylgalactosamine-oligonucleotide conjugates involves the use of GalNAc phosphoramidite and triple-GalNAc CPG solid support. The conjugation reaction can be accomplished using solution-phase or solid-phase techniques .
Chemical Reactions Analysis
N-Acetylgalactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloroacetic acid (DCA) in dichloromethane (DCM) for detritylation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Acetylgalactosamine-siRNA conjugates have shown significant potential in genetic therapy. These conjugates are used to selectively suppress target genes through antisense and RNA interference mechanisms . The liver-targeted delivery of oligonucleotides with N-Acetylgalactosamine conjugation has been evaluated in multiple preclinical and clinical trials, demonstrating improved cellular uptake and tissue-specific delivery . Additionally, N-Acetylgalactosamine is used in the development of novel therapeutics for the treatment of genetic diseases .
Mechanism of Action
N-Acetylgalactosamine exerts its effects by binding to the asialoglycoprotein receptors on hepatocytes, facilitating receptor-mediated endocytosis. This interaction enables the targeted delivery of therapeutic agents to the liver, enhancing their efficacy and reducing off-target effects . The RNA-induced silencing complex (RISC) mediated by the siRNA antisense chain plays a crucial role in downregulating target gene expression .
Comparison with Similar Compounds
N-Acetylgalactosamine is similar to other amino sugar derivatives such as N-Acetylglucosamine and galactosamine. its unique ability to target the asialoglycoprotein receptors on hepatocytes makes it particularly valuable for liver-targeted therapies . Other compounds used in nucleic acid therapeutics include nusinersen, patisiran, and givosiran, which also utilize specific targeting mechanisms to deliver therapeutic effects .
Properties
Molecular Formula |
C16H28N2O11 |
|---|---|
Molecular Weight |
424.40 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12+,13-,14-,15?,16-/m1/s1 |
InChI Key |
FJGXDMQHNYEUHI-GGIAXZSGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















